Ro 46-2005 is a synthetic, non-peptide antagonist of endothelin receptors (ETRs). [, , ] Endothelins are a family of peptides that exert potent vasoconstrictive effects by binding to their receptors, ETA and ETB. Ro 46-2005 exhibits antagonism towards both receptor subtypes, classifying it as a mixed or non-selective ETR antagonist. [, , ] This compound serves as a valuable tool in scientific research for investigating the physiological and pathophysiological roles of endothelins, particularly in cardiovascular and renal systems. []
While the provided papers do not delve into a detailed analysis of the molecular structure of Ro 46-2005, its chemical structure is described as 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide. [] This information provides the basis for understanding its structure and potential interactions with ETRs.
Ro 46-2005 acts as a competitive antagonist of both ETA and ETB receptors. [, , ] It binds to these receptors, preventing the binding of endogenous endothelins, such as endothelin-1 (ET-1). [, , , , , , ] This competitive antagonism inhibits the various physiological effects mediated by endothelin receptors, including vasoconstriction. [, , , , , , , , ]
Specific data regarding the physical and chemical properties of Ro 46-2005 are not explicitly provided in the provided papers. Its oral bioavailability and ability to cross the blood-brain barrier are highlighted in some papers, indicating favorable pharmacokinetic properties for in vivo studies. [, ]
Investigating the role of endothelin receptors in cardiovascular function: Ro 46-2005 has been used to study the effects of endothelin receptor blockade on blood pressure regulation, vascular tone, and cardiac function in various animal models. [, , , , , , , ]
Exploring the potential of endothelin receptor antagonists in treating renal diseases: Studies have employed Ro 46-2005 to assess its therapeutic potential in animal models of renal failure, examining its effects on glomerulosclerosis, tubulointerstitial damage, and renal morphology. [, , ]
Characterizing endothelin receptor subtypes: Ro 46-2005 has been instrumental in characterizing the pharmacological profiles and distribution of ETA and ETB receptors in various tissues and species. [, , , , , , , , , , ] This includes investigations into the binding affinities, dissociation characteristics, and functional responses of these receptor subtypes to Ro 46-2005 and other selective or non-selective antagonists.
Developing more potent and selective endothelin receptor antagonists: While Ro 46-2005 has proven valuable, future research could focus on developing antagonists with improved potency, selectivity, and pharmacokinetic profiles for specific therapeutic applications. []
Exploring the therapeutic potential of endothelin receptor antagonists in other diseases: Given the widespread distribution of endothelin receptors, future studies could investigate their role and the potential therapeutic benefits of antagonists like Ro 46-2005 in other conditions, such as cancer, pulmonary hypertension, and neurological disorders. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6